molecular formula C23H23N3O4 B10987700 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B10987700
M. Wt: 405.4 g/mol
InChI Key: OCECPCZVPKMOTH-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves a multistep process. One common method starts with the preparation of the isoindoloquinazoline core through a Povarov reaction, which involves the condensation of aniline derivatives with aldehydes and alkenes in the presence of a Lewis acid catalyst . The resulting intermediate is then subjected to further functionalization to introduce the acetamide and tetrahydropyran moieties.

Industrial Production Methods

Industrial production of this compound may employ continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medically, this compound is investigated for its anticancer properties. Studies have shown that derivatives of isoindoloquinazoline can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer cells, it can intercalate into DNA, disrupting replication and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinoline: Similar in structure but lacks the acetamide and tetrahydropyran moieties.

    Quinazoline derivatives: Share the quinazoline core but differ in the attached functional groups.

    Phthalimide derivatives: Contain the isoindole structure but with different substituents.

Uniqueness

The uniqueness of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide lies in its fused heterocyclic structure, which provides a versatile platform for chemical modifications. This allows for the fine-tuning of its biological activity and the development of derivatives with enhanced therapeutic potential.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C23H23N3O4/c27-20(24-13-15-9-11-30-12-10-15)14-25-21-16-5-1-2-6-17(16)23(29)26(21)19-8-4-3-7-18(19)22(25)28/h1-8,15,21H,9-14H2,(H,24,27)

InChI Key

OCECPCZVPKMOTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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